Physicochemical Differentiation: Enhanced Lipophilicity and Optimized Drug-Like Properties vs. Unsubstituted 2-(Aminomethyl)piperidine
The N-methyl substitution in (1-Methylpiperidin-2-yl)methanamine confers a critical increase in lipophilicity (computed LogP) compared to its non-methylated analog, 2-(aminomethyl)piperidine (CAS 22990-77-8). This translates to a more favorable LogP value for passive membrane permeability, a key attribute for central nervous system (CNS) drug candidates. The compound also meets Lipinski's Rule of Five criteria, unlike many alternative piperidine scaffolds, making it an ideal fragment for lead optimization [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.30331886 (computed) |
| Comparator Or Baseline | 2-(Aminomethyl)piperidine (no N-methyl group): significantly lower LogP (value not reported) |
| Quantified Difference | Increased LogP due to methyl substitution; precise value not reported for comparator. |
| Conditions | In silico prediction |
Why This Matters
The increased lipophilicity directly impacts blood-brain barrier permeability and target engagement for CNS applications, a key selection criterion for fragment libraries.
- [1] Chembase.cn. (1-methylpiperidin-2-yl)methanamine. Log P = 0.30331886. LogD (pH=7.4) = -2.2662752. Lipinski's Rule of Five = true. View Source
